Tris(dimethylamido)gallium(III)
Overview
Description
Tris(dimethylamido)gallium(III) is a chemical compound with the formula Ga(NMe2)3. It is a gallium complex that is widely used in various scientific and industrial applications. This compound is known for its role as a precursor in the deposition of gallium nitride (GaN) films, which are crucial in the semiconductor industry .
Mechanism of Action
Target of Action
Tris(dimethylamido)gallium(III), also known as Tris(dimethylamino)gallium(III) dimer, is primarily used as a precursor to other gallium complexes . It is also used as a reagent for the growth of gallium oxide films and in the atomic layer deposition (ALD) process .
Mode of Action
The compound interacts with its targets through a low-temperature atomic layer deposition (ALD) process . This process shows self-limiting behavior between 130–250 °C with a growth rate of 1.4 Å per cycle .
Biochemical Pathways
The compound is involved in the synthesis of gallium oxide films via the reaction with alcohols or water . It is also used in a new pyrolysis route to GaN quantum dots .
Pharmacokinetics
It’s known that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of gallium oxide films and GaN quantum dots . These materials have potential applications in various semiconductor devices .
Action Environment
The compound is stable in dry air but decomposes upon contact with water, acid, or base . The ALD process, a key part of its mode of action, is temperature-dependent, showing self-limiting behavior between 130–250 °C .
Biochemical Analysis
Biochemical Properties
It is known that Tris(dimethylamido)gallium(III) can be used as a precursor to other gallium complexes
Cellular Effects
The cellular effects of Tris(dimethylamido)gallium(III) are largely unexplored. It is known that gallium compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as a precursor to other gallium complexes
Preparation Methods
Tris(dimethylamido)gallium(III) can be synthesized through several methods. One common synthetic route involves the reaction of gallium trichloride (GaCl3) with lithium dimethylamide (LiNMe2) in a solvent such as hexane. The reaction is typically carried out at low temperatures to ensure the formation of the desired product . Industrial production methods often utilize chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques, where tris(dimethylamido)gallium(III) is used as a precursor for the deposition of high-quality GaN films .
Chemical Reactions Analysis
Tris(dimethylamido)gallium(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide (Ga2O3) when reacted with oxygen or other oxidizing agents.
Reduction: The compound can be reduced to elemental gallium under specific conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(dimethylamido)gallium(III) has a wide range of scientific research applications:
Comparison with Similar Compounds
Tris(dimethylamido)gallium(III) can be compared with other similar compounds, such as:
Trimethylgallium (TMG): Another gallium precursor used in the deposition of GaN films.
Triethylgallium (TEG): Similar to TMG, TEG is used in GaN film deposition but also requires higher temperatures and can lead to non-stoichiometric Ga/N ratios.
Tris(dimethylamido)aluminum(III): An aluminum analog of tris(dimethylamido)gallium(III), used in the deposition of aluminum nitride (AlN) films.
Tris(dimethylamido)gallium(III) is unique due to its ability to facilitate low-temperature deposition of high-quality GaN films with precise control over film properties .
Properties
IUPAC Name |
N-[bis(dimethylamino)gallanyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLCFMPFTXQSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Ga2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57731-40-5 | |
Record name | Tris(dimethylamido)gallium (III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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